molecular formula C18H14Cl2N2O2 B12674986 1-Propanone, 1,2-bis(2-chlorophenyl)-2-hydroxy-3-(1H-imidazol-1-yl)- CAS No. 107659-18-7

1-Propanone, 1,2-bis(2-chlorophenyl)-2-hydroxy-3-(1H-imidazol-1-yl)-

Cat. No.: B12674986
CAS No.: 107659-18-7
M. Wt: 361.2 g/mol
InChI Key: KIMIDHGECSSZSL-UHFFFAOYSA-N
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Description

1-Propanone, 1,2-bis(2-chlorophenyl)-2-hydroxy-3-(1H-imidazol-1-yl)- is a complex organic compound with significant applications in various scientific fields. This compound is characterized by the presence of two chlorophenyl groups, a hydroxy group, and an imidazole ring, making it a versatile molecule in chemical synthesis and research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Propanone, 1,2-bis(2-chlorophenyl)-2-hydroxy-3-(1H-imidazol-1-yl)- typically involves multi-step organic reactions. The process begins with the preparation of the chlorophenyl intermediates, followed by the introduction of the hydroxy group and the imidazole ring. Common reagents used in these reactions include chlorinating agents, hydroxylating agents, and imidazole derivatives. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors and automated systems to maintain consistency and efficiency. The process involves rigorous quality control measures to ensure the final product meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

1-Propanone, 1,2-bis(2-chlorophenyl)-2-hydroxy-3-(1H-imidazol-1-yl)- undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols.

Scientific Research Applications

1-Propanone, 1,2-bis(2-chlorophenyl)-2-hydroxy-3-(1H-imidazol-1-yl)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-Propanone, 1,2-bis(2-chlorophenyl)-2-hydroxy-3-(1H-imidazol-1-yl)- involves its interaction with specific molecular targets and pathways. The imidazole ring is known to bind to metal ions and enzymes, influencing their activity. The chlorophenyl groups contribute to the compound’s lipophilicity, enhancing its ability to penetrate cell membranes and interact with intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • **1-Propanone, 1,2-bis(4-chlorophenyl)-2-hydroxy-3-(1H-imidazol-1-yl)-
  • **1-Propanone, 1,2-bis(2-bromophenyl)-2-hydroxy-3-(1H-imidazol-1-yl)-
  • **1-Propanone, 1,2-bis(2-fluorophenyl)-2-hydroxy-3-(1H-imidazol-1-yl)-

Uniqueness

Compared to similar compounds, 1-Propanone, 1,2-bis(2-chlorophenyl)-2-hydroxy-3-(1H-imidazol-1-yl)- exhibits unique properties due to the presence of the chlorophenyl groups, which enhance its reactivity and biological activity. The combination of the hydroxy group and the imidazole ring further contributes to its versatility in chemical synthesis and research applications.

Properties

CAS No.

107659-18-7

Molecular Formula

C18H14Cl2N2O2

Molecular Weight

361.2 g/mol

IUPAC Name

1,2-bis(2-chlorophenyl)-2-hydroxy-3-imidazol-1-ylpropan-1-one

InChI

InChI=1S/C18H14Cl2N2O2/c19-15-7-3-1-5-13(15)17(23)18(24,11-22-10-9-21-12-22)14-6-2-4-8-16(14)20/h1-10,12,24H,11H2

InChI Key

KIMIDHGECSSZSL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C(CN2C=CN=C2)(C3=CC=CC=C3Cl)O)Cl

Origin of Product

United States

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